molecular formula C8H12ClNO B2370167 5-Amino-2,3-dimethylphenol hydrochloride CAS No. 2089255-72-9

5-Amino-2,3-dimethylphenol hydrochloride

Cat. No.: B2370167
CAS No.: 2089255-72-9
M. Wt: 173.64
InChI Key: PARXHISNBACNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,3-dimethylphenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

5-Amino-2,3-dimethylphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Safety and Hazards

While specific safety data for 5-Amino-2,3-dimethylphenol hydrochloride is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethylphenol hydrochloride typically involves the nitration of 2,3-dimethylphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process is carried out using nitric acid and sulfuric acid as reagents. The nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the amino derivative. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dimethylphenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or tin chloride in hydrochloric acid are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated phenols or other substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethylphenol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylphenol
  • 3-Amino-4-methylphenol
  • 4-Amino-2-methylphenol

Comparison

5-Amino-2,3-dimethylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This unique structure influences its reactivity and interactions compared to other similar compounds. For example, the presence of two methyl groups can affect the compound’s steric hindrance and electronic properties, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

5-amino-2,3-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXHISNBACNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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